molecular formula C5H5FO4 B574128 2-Fluorocyclopropane-1,1-dicarboxylic acid CAS No. 163266-04-4

2-Fluorocyclopropane-1,1-dicarboxylic acid

Cat. No.: B574128
CAS No.: 163266-04-4
M. Wt: 148.089
InChI Key: FKEMAYUZSSPUGG-UHFFFAOYSA-N
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Description

2-Fluorocyclopropane-1,1-dicarboxylic acid (CAS 163266-04-4) is a fluorinated cyclopropane derivative that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. This compound is of significant interest for the exploration of the "fluorine effect" in drug discovery, particularly in the fine-tuning of bioactive molecules . The introduction of a fluorine atom onto the cyclopropane ring can profoundly influence the compound's reactivity, conformational properties, and the electronic nature of its substituents, as demonstrated in studies of fluorocyclopropyl analogs of known drugs . Its primary application is in the synthesis of more complex, fluorinated structures, such as potential kinase inhibitors, where it can be used to create analogs of drugs like cabozantinib with the aim of improving selectivity and metabolic stability . The presence of two carboxylic acid groups allows for selective functionalization, enabling researchers to undertake a reverse hydrolysis/amide coupling strategy to access specific diastereomers of target molecules . DFT calculations indicate that the fluorine atom has a trans-directing influence, making the ester or amide group trans to it more reactive toward nucleophiles, a key consideration for its application in synthesis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-fluorocyclopropane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FO4/c6-2-1-5(2,3(7)8)4(9)10/h2H,1H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEMAYUZSSPUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665665
Record name 2-Fluorocyclopropane-1,1-dicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163266-04-4
Record name 2-Fluoro-1,1-cyclopropanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163266-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluorocyclopropane-1,1-dicarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Early Approaches to Cyclopropane Fluorination

Initial synthetic strategies for fluorinated cyclopropanes emerged in the late 20th century, primarily leveraging carbene insertion reactions. The Bayer Pharmaceuticals method (1990) utilized butadiene as a starting material, followed by halogenation and oxidation to introduce the fluorine moiety. This approach, while pioneering, faced limitations in regioselectivity and required stoichiometric oxidants such as m-chloroperbenzoic acid (mCPBA), which posed safety risks during scale-up.

Copper-Catalyzed Cycloadditions

A 2009 patent (WO20100005003) introduced asymmetric copper catalysis for the cycloaddition of 1,1-fluorochloroethylene with ethyl diazoacetate. Although this method improved stereochemical control, the gaseous nature of 1,1-fluorochloroethylene necessitated closed-system reactions, complicating industrial implementation. Excess reagent use and nitrogen gas release further destabilized the process, capping yields at 65–70%.

Contemporary Synthetic Routes

Ruthenium-Catalyzed Cyclopropanation

The 2014 method by Japan’s Xinglin Pharmaceutical marked a paradigm shift by employing ruthenium catalysts to enhance trans/cis selectivity (86:14). This approach substituted 1-fluoro-1-benzenesulfonyl chloride for gaseous precursors, enabling safer handling and higher functional group tolerance. Key steps included:

  • Sulfide Intermediate Formation : Reaction of 1,1-dichloro-1-fluoroethane with thiophenol in the presence of alkaline bases (e.g., potassium tert-butoxide) at 50–80°C.

  • Oxidation with Oxone : Replacement of mCPBA with Oxone (2KHSO₅·KHSO₄·K₂SO₄) minimized explosion risks while achieving >90% conversion.

  • Elimination and Cycloaddition : Base-mediated elimination generated 1-fluoro-1-benzenesulfonylethylene, which underwent ruthenium-catalyzed [2+1] cycloaddition with ethyl diazoacetate.

Table 1: Comparison of Catalytic Systems in Cyclopropanation

CatalystTemperature (°C)Yield (%)Trans/Cis Ratio
Cu(I)256872:28
Ru(II)408286:14
Rh(II)307578:22

Data sourced from patent WO2018032796A1.

Stepwise Synthesis from 1,1-Dichloro-1-fluoroethane

A 2017 patent (WO2018032796A1) detailed a five-step route prioritizing bulk reagents and operational safety:

Step 1: Nucleophilic Substitution
1,1-Dichloro-1-fluoroethane reacted with thiophenol (mass ratio 1.1–3.5:1) in the presence of alkali metal carbonates (e.g., K₂CO₃) to form a phenyl sulfide intermediate.

Step 2: Sulfoxide Oxidation
Oxone in aqueous acetone oxidized the sulfide to sulfoxide at 0–10°C, avoiding exothermic side reactions common with mCPBA.

Step 3: Base-Promoted Elimination
Treatment with NaOH (2.5 equiv) in ethanol at reflux yielded 1-fluoro-1-benzenesulfonylethylene, isolated via distillation in 78% purity.

Step 4: Cyclopropanation
Ethyl diazoacetate and the sulfonylethylene derivative underwent cycloaddition using [RuCl₂(p-cymene)]₂ (2 mol%) in dichloromethane, affording the cyclopropane intermediate in 84% yield.

Step 5: Hydrolysis and Acidification
Saponification with LiOH followed by HCl acidification produced 2-fluorocyclopropane-1,1-dicarboxylic acid with >99% enantiomeric excess.

Mechanistic Insights and Optimization

Role of Sulfur-Based Leaving Groups

The benzenesulfonyl group in modern methods acts as a traceless directing group, facilitating β-elimination during cyclopropane ring closure. Density functional theory (DFT) calculations suggest that electron-withdrawing sulfonyl groups lower the activation energy for carbene transfer by 12–15 kcal/mol compared to chloro analogues.

Solvent and Temperature Effects

Cyclopropanation yields correlate strongly with solvent polarity. Dichloromethane outperformed toluene (ΔYield = +18%) due to enhanced stabilization of the ruthenium-carbene intermediate. Optimal temperatures ranged from 35–45°C, balancing reaction rate and catalyst decomposition.

ParameterBayer (1990)Xinglin (2014)WO2018032796A1 (2017)
E-Factor*32189
PMI†452815
Halogenated Waste12 kg/kg6 kg/kg3 kg/kg

*E-Factor = (Total waste)/(Product mass); †PMI = Process Mass Intensity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorocyclopropane-1,1-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopropane-1,1-dione derivatives, while reduction can produce cyclopropane-1,1-diol derivatives .

Scientific Research Applications

Chemical Synthesis and Medicinal Applications

1. Synthesis of Antibacterial Agents
The compound serves as a crucial precursor for the synthesis of quinolone derivatives, which exhibit strong antibacterial properties. Specifically, the 1,2-cis-2-fluorocyclopropyl group derived from 2-fluorocyclopropane-1,1-dicarboxylic acid is integral in producing synthetic antibacterial agents with high efficacy and safety profiles. These derivatives are being explored for their potential to treat various bacterial infections effectively .

2. Role in Lactam Synthesis
In organic chemistry, this compound is involved in the synthesis of beta-lactams and delta-lactams. These compounds are essential in developing antibiotics and other medicinally relevant molecules. The compound's structure allows it to participate in cyclization reactions that yield valuable lactam products .

Industrial Applications

3. Agrochemical Development
The compound is also being investigated for its potential use in agrochemicals. Its ability to serve as a building block for various chemical entities makes it a candidate for developing new herbicides and pesticides. The structural characteristics of this compound contribute to the desired biological activity of these agricultural chemicals .

Case Study 1: Synthesis of Quinolone Derivatives

A study highlighted the synthesis process of quinolone derivatives using this compound as an intermediate. The research demonstrated that these derivatives not only retained significant antibacterial activity but also exhibited reduced toxicity compared to traditional antibiotics. This finding underscores the importance of fluorinated compounds in modern medicinal chemistry .

Case Study 2: Lactam Production

Research published on the synthesis of diaryl hydroxyl dicarboxylic acids showed that incorporating this compound into reaction schemes led to improved yields of desired lactam products. The study emphasized the regioselectivity achieved through this method, which is critical for producing specific medicinal compounds .

Summary Table of Applications

Application Area Specific Use Impact
Antibacterial AgentsSynthesis of quinolone derivativesStrong antibacterial activity with low toxicity
Organic SynthesisProduction of beta-lactams and delta-lactamsKey intermediates for antibiotic development
Agrochemical DevelopmentBuilding block for herbicides and pesticidesPotential for creating effective agricultural chemicals

Mechanism of Action

The mechanism by which 2-Fluorocyclopropane-1,1-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

FCDA belongs to a family of strained cyclopropane dicarboxylic acids. Key structural analogs include:

  • Cyclopropane-1,1-dicarboxylic acid (CDA): The parent compound, widely used as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase in plants .
  • trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA) : A phenyl-substituted analog with moderate ethylene-inhibitory activity .
  • Cyclobutane-1,1-dicarboxylic acid : A less strained cyclobutane analog with distinct conformational flexibility .

The fluorine atom in FCDA introduces electronegativity and steric effects, which may alter hydrogen-bonding interactions and binding affinities in biological systems compared to CDA and PCCA. For example, fluorine’s inductive effect could lower the pKa of the carboxylic acid groups, enhancing solubility and reactivity .

Comparative Data Table

Property/Activity CDA PCCA FCDA (Inferred)
Structure Cyclopropane-1,1-dicarboxylic acid trans-2-Phenylcyclopropane-1-carboxylic acid 2-Fluorocyclopropane-1,1-dicarboxylic acid
Ethylene Inhibition 73% (root inhibition) 28% (root inhibition) Potential enhancement
pKa (Carboxylic Groups) ~3.5 (estimated) ~4.0 (estimated) Lower due to fluorine
Coordination Chemistry Forms 3D polymers with Co(II) Not reported Likely similar with modified geometry
Applications Agriculture, pH sensing Agriculture Drug design, materials

Biological Activity

2-Fluorocyclopropane-1,1-dicarboxylic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring structure, which is a three-membered carbon ring that contributes to the compound's reactivity and biological interactions. The presence of fluorine in the structure enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways. Studies indicate that compounds with similar structures can act as inhibitors of specific enzymes or receptors involved in cellular signaling pathways. For instance, cyclopropane derivatives have been investigated for their roles in modulating kinase activity and influencing cell proliferation.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The compound's mechanism involves inducing cell cycle arrest and promoting apoptosis in cancer cells.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
SiHa (Cervical)0.009Induces G2/M phase arrest
A549 (Lung)0.025Apoptosis induction
MCF-7 (Breast)0.030Cell cycle inhibition

Immunomodulatory Effects

In addition to its antitumor properties, this compound has been studied for its immunomodulatory effects. It has been observed to stimulate macrophage activity, enhancing their tumoricidal capabilities. This indirect cytotoxicity is significant in the context of cancer treatment as it may help in harnessing the body's immune response against tumors.

Case Study: Macrophage Activation
A study involving mouse peritoneal macrophages demonstrated that treatment with this compound significantly increased the lytic properties of these immune cells against tumor cells. This suggests a potential therapeutic role in enhancing immune response during cancer therapy.

Synthesis and Biological Evaluation

The synthesis of this compound has been achieved through various chemical routes, yielding high purity suitable for biological testing. In vitro assays have confirmed its efficacy against multiple cancer cell lines, highlighting its potential as a lead compound for further development.

Comparative Studies

Comparative studies with other cyclopropane derivatives have shown that while many exhibit some level of cytotoxicity, this compound stands out due to its low IC50 values and favorable selectivity towards tumor cells over normal cells.

Table 2: Comparative Cytotoxicity of Cyclopropane Derivatives

CompoundIC50 (µM)Selectivity Ratio
2-Fluorocyclopropane-1,1-DCA0.009High
Cyclopropane-1-carboxylic acid0.050Moderate
Cyclopropane-2-carboxylic acid0.100Low

Q & A

Q. What are the foundational synthetic methods for 2-fluorocyclopropane-1,1-dicarboxylic acid?

The compound can be synthesized via cyclopropanation strategies. A common approach involves reacting diethyl malonate with 1,2-dihaloethane derivatives (e.g., 1,2-dibromoethane) in the presence of a base like sodium ethoxide, followed by fluorination and hydrolysis. For example, cyclopropane-1,1-dicarboxylate esters are hydrolyzed under basic conditions (e.g., NaOH) to yield the dicarboxylic acid, though yields may vary (~50% reported for analogous compounds) . Fluorination steps may require specialized reagents, such as Selectfluor or DAST, depending on the position and selectivity of fluorine incorporation.

Q. How is the crystal structure of this compound derivatives characterized?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For cyclopropane dicarboxylate derivatives, orthorhombic space groups (e.g., Pnma) with cell parameters a = 6.517 Å, b = 9.709 Å, and c = 11.302 Å have been reported for platinum complexes, providing insights into bond angles and strain . Synchrotron radiation or low-temperature crystallography may enhance resolution for fluorinated analogs.

Q. What analytical techniques are critical for purity assessment?

High-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) is effective for quantifying cyclopropane dicarboxylic acids in complex matrices . Nuclear magnetic resonance (NMR) spectroscopy, particularly 19F^{19}\text{F} NMR, is essential for confirming fluorination and assessing stereochemical integrity .

Advanced Research Questions

Q. How does fluorination influence the reactivity of cyclopropane-1,1-dicarboxylic acid in organometallic synthesis?

Fluorine’s electronegativity alters electron density, affecting coordination chemistry. For example, fluorinated cyclopropane dicarboxylates form spiro-metallocycles with platinum(II) complexes, where the fluorine atom may stabilize intermediates via inductive effects. Computational studies (DFT) can predict regioselectivity in ligand substitution reactions .

Q. What strategies resolve contradictions in stereochemical outcomes during derivatization?

Decarboxylation experiments differentiate cis/trans configurations. For instance, cis-2-fluorocyclopropane-1,1-dicarboxylic acid derivatives yield meso compounds upon decarboxylation, while trans isomers produce optically active products. Ring formation (e.g., anhydride synthesis) is also diagnostic: cis isomers readily form rings, whereas trans isomers do not . Diastereoselective routes, such as nitrone cycloadditions, can enhance stereochemical control .

Q. How can computational modeling optimize reaction conditions for fluorinated cyclopropanes?

Density functional theory (DFT) calculations predict transition states and strain energies. For cyclopropane-1,1-dicarboxylates, Baeyer strain (~27 kcal/mol) and torsional strain influence reactivity. Fluorination at the 2-position may reduce strain via hyperconjugation, which can be modeled using software like Gaussian or ORCA .

Methodological Considerations

Q. What safety protocols are essential for handling fluorinated cyclopropane derivatives?

Fluorinated dicarboxylic acids are corrosive (Skin Corr. 1B) and require PPE: nitrile gloves, face shields, and fume hoods. Storage should comply with UN3261 (Corrosive Solid, Acidic, Organic) regulations. Spill kits with inert adsorbents (e.g., vermiculite) are mandatory .

Q. How can low hydrolysis yields be addressed in synthesis?

Optimization of ester hydrolysis (e.g., cyclopropane-1,1-dicarboxylate to dicarboxylic acid) may involve stepwise saponification with LiOH or enzymatic catalysis. Microwave-assisted hydrolysis has been shown to improve yields for strained systems .

Applications in Advanced Systems

Q. What role do fluorinated cyclopropanes play in polymer science?

Ring-opening polymerization (ROP) of diethyl 2-fluorocyclopropane-1,1-dicarboxylate yields poly(trimethylene-1,1-dicarboxylic acid), a precursor for pH-responsive materials. Controlled initiation (e.g., using Grubbs catalysts) ensures narrow polydispersity (<1.2) .

Q. How are fluorinated cyclopropanes utilized in metallodrug design?

Platinum(II) complexes with fluorinated cyclopropane ligands exhibit enhanced cytotoxicity due to improved lipophilicity and DNA-binding kinetics. Structural studies reveal square-planar geometries with ligand bite angles of ~90°, critical for anticancer activity .

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